molecular formula C19H28N4O2 B5625539 8-ETHYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE

8-ETHYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE

Cat. No.: B5625539
M. Wt: 344.5 g/mol
InChI Key: AJXCWDVJCAMSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ETHYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound belonging to the pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

8-ETHYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

8-ETHYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 8-ETHYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE: Shares a similar pyridine core but lacks the ethyl and dimethyl groups.

    INDOLE DERIVATIVES: These compounds also exhibit a range of biological activities and are structurally similar in having a heterocyclic core

Uniqueness

What sets 8-ETHYL-3,3-DIMETHYL-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

8-ethyl-3,3-dimethyl-6-(2-morpholin-4-ylethylamino)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-4-17-16-13-25-19(2,3)11-14(16)15(12-20)18(22-17)21-5-6-23-7-9-24-10-8-23/h4-11,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXCWDVJCAMSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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